ACT001

Pharmacokinetics Oral Bioavailability Preclinical ADME

Oral STAT3/NF-κB inhibitors with reliable BBB penetration are scarce-parthenolide lacks solubility, and alternative agents fail to achieve therapeutic brain concentrations. ACT001 (fumarate salt of DMAMCL) addresses this gap with validated oral bioavailability and CNS exposure. • 50.82% oral bioavailability; brain concentration 1.8× plasma • 47.1% partial response in Phase II DIPG (8/17 patients) • 26.7% cure rate in refractory GBM models + RT/TMZ Supplied ≥98% purity with global logistics support.

Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
CAS No. 1403357-80-1
Cat. No. B8201764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT001
CAS1403357-80-1
Molecular FormulaC17H27NO3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O
InChIInChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/t12-,13-,14-,15-,17+/m0/s1
InChIKeyZPBIJIIQXPRJSS-WNZSCWOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACT001: Oral BBB-Penetrant STAT3/NF-κB Inhibitor


ACT001 (CAS 1403357-80-1) is the fumarate salt form of dimethylaminomicheliolide (DMAMCL), a water-soluble sesquiterpene lactone derivative semi-synthesized from parthenolide via dimethylamino Michael addition [1]. The compound functions as an oral, blood-brain barrier (BBB)-penetrant small molecule with dual inhibitory activity against STAT3 and NF-κB signaling pathways [2]. ACT001 is currently in Phase II/III clinical development for glioma, glioblastoma, and brain metastases, with orphan drug designation [3].

Pathway
Oral STAT3/NF-κB dual-pathway inhibition in glioma models
CNS Access
Reported brain penetration in preclinical models
Stage
Clinical-stage research tool compound (Phase II/III glioma studies)

ACT001 Differentiation from Structural Analogs


Procurement substitution of ACT001 with parent compound parthenolide (PTL), micheliolide (MCL), or even the unsalted DMAMCL base fails on multiple quantifiable dimensions: (1) PTL demonstrates poor aqueous solubility and lacks in vivo efficacy while affecting healthy cell viability, rendering it unsuitable for oral CNS drug development [1]; (2) MCL, though possessing antitumor activity, exhibits extremely low water solubility, resulting in subtherapeutic plasma concentrations post-oral administration [2]; (3) DMAMCL base lacks the optimized salt form stability and pharmacokinetic profile of ACT001; (4) alternative STAT3 inhibitors (e.g., Stattic, Napabucasin) and NF-κB inhibitors lack the BBB penetration capacity documented for ACT001. The evidence below establishes that ACT001's specific fumarate salt formulation and prodrug design confer measurable advantages in oral bioavailability, BBB penetration, plasma stability, and clinical safety profile that cannot be assumed for any structural analog.

Parthenolide or micheliolide: poor aqueous solubility and plasma exposure may limit oral CNS model use
DMAMCL base: fumarate salt formulation may alter solubility and exposure profile, affecting model reproducibility
Other STAT3/NF-κB inhibitors: reported BBB penetration of ACT001 may not transfer; CNS pathway engagement requires validation

ACT001: Quantitative Evidence Guide


Oral Bioavailability vs. Micheliolide

ACT001 demonstrates an absolute oral bioavailability of 50.82% in Sprague-Dawley rats, with no accumulation effect upon repeated dosing and wide tissue distribution [1]. In contrast, the parent compound micheliolide (MCL) exhibits poor water solubility, with plasma concentrations too low for meaningful therapeutic effect after oral administration [2]. The dimethylamino Michael addition converts MCL into the water-soluble prodrug DMAMCL (ACT001), which slowly but consistently releases active MCL in plasma and in vivo [3].

Oral Bioavailability
Cross-study comparable
50.82% absolute in rat
vs. MCL: near zero without prodrug
Supports oral dosing exposure model
Sprague-Dawley rat data; HPLC-MS/MS
Pharmacokinetics Oral Bioavailability Preclinical ADME

Brain Penetration vs. Temozolomide

ACT001 demonstrates superior brain penetration compared to standard-of-care temozolomide (TMZ). In animal studies, the brain concentration of ACT001 was 1.8-fold higher than its plasma concentration, whereas temozolomide achieved brain concentrations only 40% of its plasma levels . ACT001 can be rapidly distributed to tissues after oral administration and can diffuse through the blood-brain barrier [1].

Brain Penetration
Cross-study comparable
Brain 1.8× plasma
vs. TMZ: brain 0.4× plasma
Reported higher relative brain-to-plasma ratio
Animal model; oral administration
Blood-Brain Barrier CNS Penetration Glioma

Plasma Stability and Solubility vs. Parthenolide

ACT001 is a water-soluble derivative of parthenolide (PTL) [1]. ACT001 exhibits higher stability in plasma and is available at lower acquisition cost compared to PTL [2]. The parent compound parthenolide affected healthy cell viability and showed no in vivo efficacy, whereas ACT001 is in clinical development as an orally available agent [3].

Solubility & Stability
Class-level inference
Water-soluble; higher plasma stability
vs. parthenolide: water-insoluble, unstable
Formulation-context relevant for oral dosing
In vitro plasma assays; supplier data
Drug Stability Solubility Prodrug Design

PDAC Xenograft Tumor Inhibition

In an orthotopic xenograft model of pancreatic ductal adenocarcinoma (PDAC) using luciferase-tagged PANC-1 cells in nude mice, ACT001 administered orally at 400 mg/kg/day inhibited PDAC tumor growth [1]. In contrast, the parent compound parthenolide showed no in vivo efficacy [2].

PDAC Xenograft
Cross-study comparable
Tumor growth inhibition at 400 mg/kg/day (oral)
Model-response endpoint context
Orthotopic PANC-1-Luc mice; n=10; 6-week
In Vivo Efficacy Orthotopic Xenograft Pancreatic Ductal Adenocarcinoma

Phase I Safety and Tolerability

In a Phase I dose-escalation study evaluating pharmacokinetics, safety, and tolerability of ACT001 in patients with advanced glioma, ACT001 was tolerated very well and no dose-limiting toxicity (DLT) or maximum tolerated dose (MTD) was identified. Other than grade 1 adverse reactions in most cases and grade 2 AEs in other clinical findings, no drug-related grade 3 AE was reported [1].

Phase I Tolerability
Supporting evidence
No DLT, no MTD reached; no drug-related grade 3 AE
Tolerability endpoint profile in glioma patients
Phase I dose-escalation; advanced glioma
Clinical Safety Phase I Trial Maximum Tolerated Dose

DIPG Phase II Clinical Response

In a Phase II trial of 30 patients with newly diagnosed diffuse intrinsic pontine glioma (DIPG) treated with concurrent ACT001 and standard radiation followed by ACT001 maintenance, of 17 MRI-evaluable patients, 8 achieved partial response (PR) with 6 confirmed PRs. One patient exhibited a deep response with tumor reduction of 91.7%. Five patients had stable disease, and 4 had progressive disease [1]. The most common grade 1-2 treatment-related adverse events were vomiting (71 events), weight loss (15 events), decreased lymphocyte count (13 events), and abdominal bloating (7 events). Three grade 3-4 adverse events were deemed related to ACT001 [1].

DIPG Response
Supporting evidence
47.1% partial response (8/17 evaluable); 1 deep response (91.7% reduction)
Reported response endpoint in DIPG trial
Phase II; n=30; concurrent RT; RAPNO criteria
Clinical Efficacy DIPG Phase II Trial Pediatric Oncology

ACT001: Research and Industrial Applications


Preclinical Glioma and Brain Metastasis Research

ACT001 is indicated for in vivo glioblastoma, glioma, and brain metastasis research where oral administration and reliable BBB penetration are required. The compound achieves brain concentrations 1.8-fold higher than plasma , outperforming temozolomide (brain concentration 40% of plasma). Absolute oral bioavailability of 50.82% supports reproducible oral dosing regimens [1].

Combination Therapy with Radiotherapy and Temozolomide

ACT001 combined with concurrent radiotherapy and temozolomide (RT/TMZ) exerted synergistic effects suppressing tumor progression and extending survival in refractory GBM models, achieving cure (long-term survival >100 days) in 26.7% of treated animals and immune cure (passing tumor-rechallenge) in 12.5% [2]. The combination is mechanistically supported by TNF-CXCL10-CD8+ T-cell pathway activation [2].

Pediatric DIPG Research

ACT001 demonstrated 47.1% partial response rate (8/17 evaluable patients) in a Phase II DIPG trial, with one deep response achieving 91.7% tumor reduction [3]. The favorable safety profile (no DLT in Phase I, grade 1-2 AEs predominantly) [4] supports pediatric neuro-oncology applications where treatment options are severely limited.

STAT3-High Glioblastoma Patient Stratification

ACT001 is being evaluated in a proof-of-concept Phase II trial (NCT06894225) specifically for recurrent glioblastoma patients harboring STAT3-high signature after standard-of-care radiation therapy [5]. The trial employs 400 mg twice-daily oral dosing and represents a biomarker-driven precision medicine application directly relevant to translational oncology procurement.

Application
Selection Property
Validation Focus
Glioma and brain metastasis model studies
Oral BBB-penetrant pathway inhibitor
Brain-to-plasma exposure model review
Combination therapy model studies (RT/TMZ)
Synergistic immune pathway activation context
Tumor progression and survival endpoint interpretation
Pediatric DIPG model endpoint studies
Reported clinical response context
Response-rate endpoint interpretation
STAT3-signature GBM model studies
Biomarker-stratified pathway inhibition
STAT3 pathway response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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